(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the class of thiazolo-triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and triazines. The key steps in the synthesis may involve:
Condensation Reactions: Combining substituted benzaldehydes with thiazole derivatives under acidic or basic conditions.
Cyclization Reactions: Formation of the thiazolo-triazine core through intramolecular cyclization.
Functional Group Modifications: Introduction of heptyloxy and methoxy groups through alkylation or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolo-triazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Modulation of receptor activity, leading to altered cellular responses.
Pathways: Interference with signaling pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for other compounds.
2-Chlorobenzoic acid: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Uniqueness
(2Z)-2-[4-(heptyloxy)-3-methoxybenzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione: stands out due to its unique structural features, such as the heptyloxy and methoxy substituents, which may confer specific biological activities and chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C26H27N3O4S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(2Z)-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C26H27N3O4S/c1-3-4-5-6-10-15-33-20-14-13-18(16-21(20)32-2)17-22-25(31)29-26(34-22)27-24(30)23(28-29)19-11-8-7-9-12-19/h7-9,11-14,16-17H,3-6,10,15H2,1-2H3/b22-17- |
InChI Key |
ZIFCREVLEGHGAA-XLNRJJMWSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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